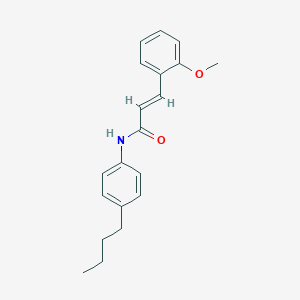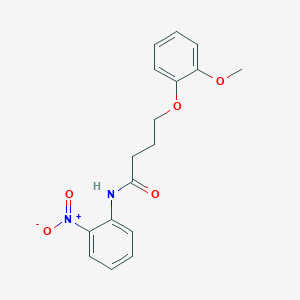![molecular formula C27H22ClNO5 B254821 (4E)-5-(4-chlorophenyl)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B254821.png)
(4E)-5-(4-chlorophenyl)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(2-phenylethyl)pyrrolidine-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4E)-5-(4-chlorophenyl)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(2-phenylethyl)pyrrolidine-2,3-dione, commonly known as Compound X, is a chemical compound that has recently gained attention in scientific research. This compound has shown promising results in various studies, making it an interesting topic for further investigation.
Mécanisme D'action
The mechanism of action of Compound X is not fully understood, but it is believed to act by inhibiting specific enzymes and signaling pathways involved in disease progression. For example, Compound X has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. By inhibiting COX-2, Compound X reduces inflammation and pain. Compound X has also been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS), which are molecules that can damage cells and contribute to disease progression. Compound X has also been shown to increase the activity of antioxidant enzymes, which help to neutralize ROS and protect cells from oxidative damage. Additionally, Compound X has been shown to modulate the activity of certain neurotransmitters, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Compound X in lab experiments is its high potency and specificity for its target enzymes and signaling pathways. This makes it a useful tool for studying the mechanisms of disease progression and potential therapeutic targets. However, one limitation of using Compound X is its potential toxicity and side effects, which may limit its use in certain experimental settings.
Orientations Futures
There are many potential future directions for research on Compound X. One area of interest is its potential use as a cancer therapy. Further studies are needed to determine the optimal dosage and administration of Compound X for cancer treatment, as well as its potential side effects and toxicity. Another area of interest is its potential use in the treatment of neurodegenerative diseases. Additional studies are needed to determine the optimal dosage and administration of Compound X for neuroprotection, as well as its potential interactions with other drugs used to treat these diseases. Finally, there is potential for the development of new compounds based on the structure of Compound X, which may have improved potency and specificity for their target enzymes and signaling pathways.
Méthodes De Synthèse
Compound X can be synthesized through a multi-step process starting with the reaction of 4-chlorobenzaldehyde with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid to form 4-chloro-2,3-dihydro-1,4-benzodioxin-6-carbaldehyde. This intermediate is then reacted with 2-phenylethylamine and 5,5-dimethyl-1,3-cyclohexanedione to form Compound X.
Applications De Recherche Scientifique
Compound X has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. One study found that Compound X inhibited the growth of cancer cells by inducing apoptosis, or programmed cell death. Another study showed that Compound X had anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, Compound X has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Formule moléculaire |
C27H22ClNO5 |
|---|---|
Poids moléculaire |
475.9 g/mol |
Nom IUPAC |
(4E)-5-(4-chlorophenyl)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(2-phenylethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H22ClNO5/c28-20-9-6-18(7-10-20)24-23(25(30)19-8-11-21-22(16-19)34-15-14-33-21)26(31)27(32)29(24)13-12-17-4-2-1-3-5-17/h1-11,16,24,30H,12-15H2/b25-23+ |
Clé InChI |
WZCFADFLHRZCFW-WJTDDFOZSA-N |
SMILES isomérique |
C1COC2=C(O1)C=CC(=C2)/C(=C\3/C(N(C(=O)C3=O)CCC4=CC=CC=C4)C5=CC=C(C=C5)Cl)/O |
SMILES |
C1COC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CCC4=CC=CC=C4)C5=CC=C(C=C5)Cl)O |
SMILES canonique |
C1COC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CCC4=CC=CC=C4)C5=CC=C(C=C5)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(3,5-dioxo-2H-1,2,4-triazin-6-yl)-N-[(Z)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]propanamide](/img/structure/B254738.png)

![ethyl 7-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate](/img/structure/B254741.png)
![4-(1-pyrrolidinylsulfonyl)-N'-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzohydrazide](/img/structure/B254743.png)
![4-(2-butan-2-ylsulfanyl-8,8-dimethyl-4,6-dioxo-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinolin-5-yl)benzonitrile](/img/structure/B254746.png)
![9-[5-(2-nitrophenyl)furan-2-yl]-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one](/img/structure/B254755.png)
![5-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)methylsulfanyl]-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B254758.png)
![4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde (5-bromo-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone](/img/structure/B254761.png)

![2-[(4-tert-butylphenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B254763.png)
![ethyl 2-[4-(2-methoxyphenoxy)butanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B254764.png)

![Ethyl 5-ethyl-2-[(3-methyl-2-butenoyl)amino]-3-thiophenecarboxylate](/img/structure/B254767.png)
![1-[3-(dimethylamino)propyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254769.png)